

# Application Notes and Protocols for GSK837149A In Vitro Enzyme Assay

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## Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865

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## Introduction

**GSK837149A** is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2][3][4][5] This compound exhibits reversible inhibition and specifically targets the  $\beta$ -ketoacyl reductase (KR) domain of FASN.[1][4] **GSK837149A** acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA.[5] The inhibition constant (Ki) for **GSK837149A** has been determined to be approximately 30 nM.[1][2][3][4]

These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of **GSK837149A** on human FASN. The assay is based on a continuous spectrophotometric method that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the fatty acid synthesis cycle. This method is a reliable and widely used approach for measuring FASN activity and evaluating its inhibitors.

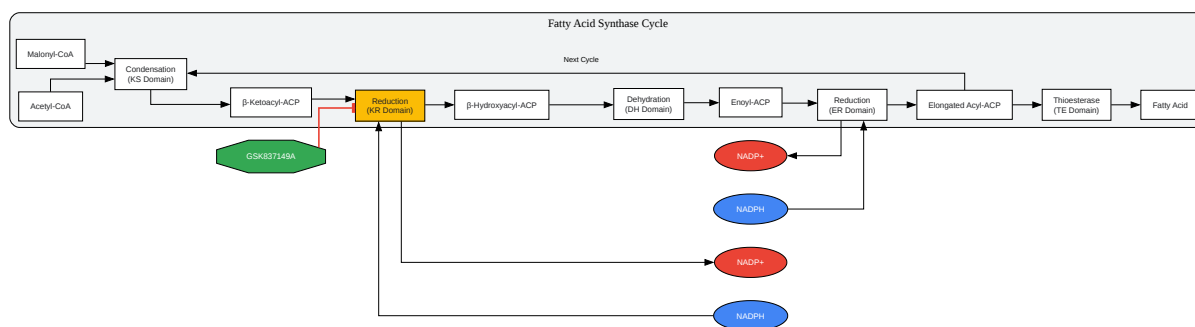
## Data Presentation

The following table summarizes the key quantitative data for **GSK837149A**.

Parameter	Value	Reference
Target Enzyme	Human Fatty Acid Synthase (FASN)	<a href="#">[1]</a> <a href="#">[4]</a>
Specific Domain	$\beta$ -Ketoacyl Reductase (KR)	<a href="#">[1]</a> <a href="#">[4]</a>
Inhibition Constant (K <sub>i</sub> )	~30 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Mechanism of Inhibition	Reversible, Competitive with NADPH, Non-competitive with acetoacetyl-CoA	<a href="#">[5]</a>

## Signaling Pathway

The following diagram illustrates the role of the  $\beta$ -ketoacyl reductase (KR) domain within the fatty acid synthesis pathway and the point of inhibition by **GSK837149A**.



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Caption: Inhibition of the FASN KR domain by **GSK837149A**.

## Experimental Protocols

### In Vitro FASN Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of **GSK837149A** on the activity of human FASN by monitoring NADPH oxidation.

Materials and Reagents:

- Recombinant Human Fatty Acid Synthase (FASN)

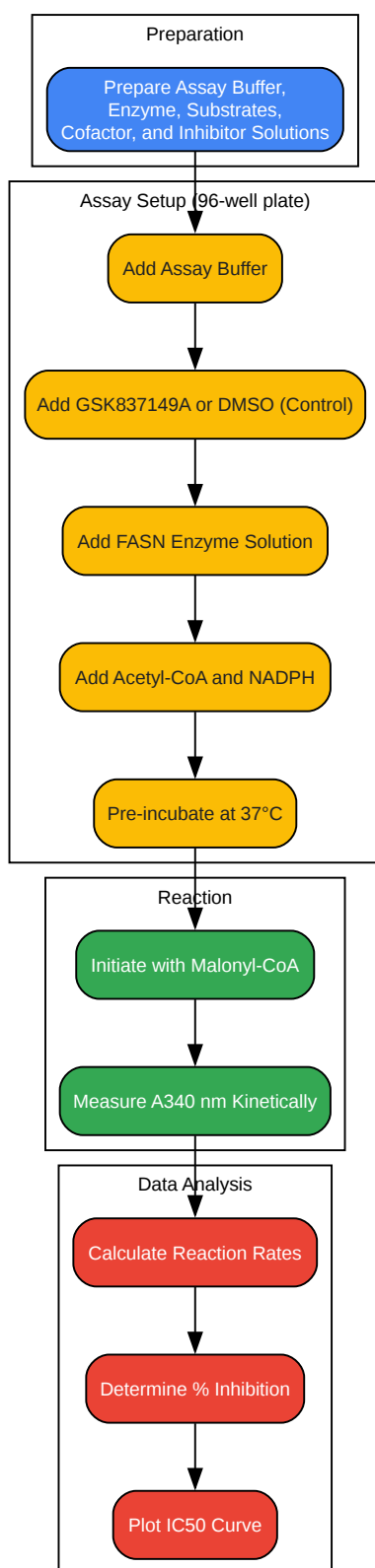
- **GSK837149A**
- NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
- Acetyl-CoA (Acetyl Coenzyme A)
- Malonyl-CoA (Malonyl Coenzyme A)
- Potassium Phosphate buffer (pH 7.0)
- Dithiothreitol (DTT)
- EDTA (Ethylenediaminetetraacetic acid)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

#### Solution Preparation:

- Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT. Prepare fresh and keep on ice.
- Enzyme Solution: Dilute recombinant human FASN to a working concentration (e.g., 20 nM) in Assay Buffer. Keep on ice.
- Substrate Solution: Prepare a stock solution of Acetyl-CoA (e.g., 10 mM) and Malonyl-CoA (e.g., 10 mM) in water. Store at -20°C.
- Cofactor Solution: Prepare a stock solution of NADPH (e.g., 10 mM) in water. Determine the exact concentration by measuring absorbance at 340 nm (Extinction coefficient = 6220 M<sup>-1</sup>cm<sup>-1</sup>). Store protected from light at -20°C.
- Inhibitor Stock Solution: Prepare a stock solution of **GSK837149A** (e.g., 10 mM) in DMSO.

- Inhibitor Dilutions: Prepare serial dilutions of **GSK837149A** in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).

Experimental Workflow Diagram:



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Caption: Experimental workflow for the FASN inhibition assay.

#### Assay Procedure:

- Set up the reactions in a 96-well UV-transparent microplate. It is recommended to perform all assays in triplicate. Include controls for no enzyme (background), no inhibitor (100% activity), and no substrates.
- To each well, add the following components in the specified order:
  - Assay Buffer
  - **GSK837149A** dilution or DMSO (for the 100% activity control)
  - FASN Enzyme Solution
  - Acetyl-CoA and NADPH
- Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.
- Initiate the reaction by adding Malonyl-CoA to each well.
- Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
- Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

#### Final Assay Concentrations (Example):

- Human FASN: 10 nM
- Acetyl-CoA: 25  $\mu$ M
- Malonyl-CoA: 50  $\mu$ M
- NADPH: 100  $\mu$ M
- **GSK837149A**: variable concentrations for IC<sub>50</sub> determination
- DMSO: constant final concentration (e.g., 1%) across all wells

#### Data Analysis:

- Calculate the rate of NADPH oxidation: Determine the initial reaction velocity ( $V_0$ ) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as the change in absorbance per minute ( $\Delta A_{340}/\text{min}$ ).
- Correct for background: Subtract the rate of the no-enzyme control from all other rates.
- Calculate Percent Inhibition:
  - $\% \text{ Inhibition} = (1 - (\text{Rate with Inhibitor} / \text{Rate with DMSO control})) * 100$
- Determine IC<sub>50</sub>: Plot the percent inhibition as a function of the logarithm of the **GSK837149A** concentration. Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

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